molecular formula C10H19N3 B2811272 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine CAS No. 1154106-62-3

2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine

Cat. No. B2811272
CAS RN: 1154106-62-3
M. Wt: 181.283
InChI Key: QXBSNMRBJZYCMQ-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine, also known as MPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a pyrazolamine derivative that has shown promising results in various fields of study, including neuroscience, pharmacology, and biochemistry. In

Scientific Research Applications

2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has been studied extensively for its potential applications in scientific research. It has been shown to have neuroprotective properties and can protect against oxidative stress-induced cell death in neuronal cells. 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in immune cells. In addition, 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine can also modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has been found to have various biochemical and physiological effects in cells and tissues. It can protect against oxidative stress-induced damage by increasing the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine can also reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activity of COX-2 and iNOS. In addition, 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine can modulate the expression of various genes involved in cell survival, proliferation, and differentiation.

Advantages and Limitations for Lab Experiments

2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine is also stable under a wide range of conditions and can be stored for long periods without degradation. However, there are some limitations to the use of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine in lab experiments. It can be toxic at high concentrations and can interfere with the activity of other enzymes and signaling pathways in cells. Therefore, careful dose-response studies and toxicity assessments are necessary when using 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine in lab experiments.

Future Directions

There are several future directions for further research on 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine. One area of interest is the development of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the exploration of the potential use of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine in cancer therapy, as it has been shown to have anti-proliferative effects in various cancer cell lines. In addition, further studies are needed to fully understand the mechanism of action of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine and its effects on various signaling pathways in cells.

Synthesis Methods

The synthesis of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine involves a series of chemical reactions that start with the condensation of 2-methylpropanal and hydrazine hydrate to form the intermediate 2-(2-methylpropyl)hydrazine. This intermediate is then reacted with propan-2-yl isocyanate to produce 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine. The overall reaction can be represented as follows:
2-methylpropanal + hydrazine hydrate → 2-(2-methylpropyl)hydrazine
2-(2-methylpropyl)hydrazine + propan-2-yl isocyanate → 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine

properties

IUPAC Name

2-(2-methylpropyl)-5-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-7(2)6-13-10(11)5-9(12-13)8(3)4/h5,7-8H,6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBSNMRBJZYCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine

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